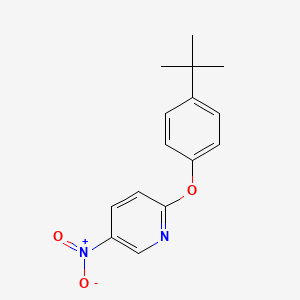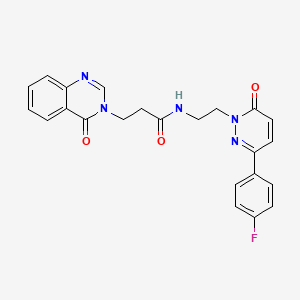![molecular formula C16H21NO3 B2434490 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-isopropoxyphenyl)methanone CAS No. 1421480-79-6](/img/structure/B2434490.png)
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-isopropoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-isopropoxyphenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), which is a type of cyclic compound with two fused rings, one of which contains a nitrogen atom (aza-). The “3-oxa-” indicates the presence of an oxygen atom in the 3-position of the bicyclic structure. The “4-isopropoxyphenyl” group suggests the presence of a phenyl ring (a cyclic structure of six carbon atoms, typical of aromatic compounds) with an isopropoxy (–OCH(CH3)2) substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a bicyclic structure, an oxygen atom, a nitrogen atom, and an isopropoxyphenyl group. These different components suggest that the compound could have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
The types of chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The presence of the nitrogen and oxygen atoms in the bicyclic structure could potentially allow for reactions involving these heteroatoms. The phenyl ring could participate in electrophilic aromatic substitution reactions, and the isopropoxy group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bicyclic structure, the nitrogen and oxygen atoms, and the isopropoxyphenyl group could influence the compound’s polarity, solubility, stability, and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane”, also known as “(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-isopropoxyphenyl)methanone” or “F6266-0111”.
Pharmacological Research
This compound has potential applications in pharmacological research due to its unique chemical structure. It can be used to study the interactions between small molecules and biological targets, such as receptors or enzymes. By understanding these interactions, researchers can develop new drugs or improve existing ones. The compound’s structure allows it to act as a ligand, binding to specific sites on proteins and modulating their activity .
Neuroscience Studies
In neuroscience, this compound can be used to investigate the mechanisms of neurotransmission and neural signaling. Its ability to interact with neurotransmitter receptors makes it a valuable tool for studying the effects of various neurotransmitters on brain function. This can lead to a better understanding of neurological disorders and the development of new treatments .
Chemical Biology
Chemical biology involves the use of chemical tools to study and manipulate biological systems. This compound can be used as a probe to investigate the function of specific proteins or pathways within cells. By modifying the compound with fluorescent or radioactive labels, researchers can track its distribution and interactions within living cells, providing insights into cellular processes .
Medicinal Chemistry
In medicinal chemistry, this compound can be used as a starting point for the design and synthesis of new therapeutic agents. Its unique structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. This can lead to the development of new drugs for the treatment of various diseases .
Synthetic Organic Chemistry
This compound can serve as a valuable intermediate in synthetic organic chemistry. Its complex structure provides a challenge for synthetic chemists, who can use it to develop new synthetic methodologies and strategies. Additionally, it can be used to synthesize other complex molecules with potential biological activity .
Biochemical Assays
Biochemical assays are used to measure the activity of enzymes, receptors, and other proteins. This compound can be used as a substrate or inhibitor in these assays, allowing researchers to study the function of specific proteins and identify potential drug targets. Its ability to interact with a variety of biological molecules makes it a versatile tool for biochemical research .
Drug Discovery
In the field of drug discovery, this compound can be used in high-throughput screening assays to identify new drug candidates. Its unique structure and pharmacological properties make it an attractive target for screening libraries. By testing large numbers of compounds, researchers can identify those with the desired biological activity and optimize them for further development .
Structural Biology
Structural biology involves the study of the three-dimensional structures of biological molecules. This compound can be used in crystallography and other structural biology techniques to determine the structures of protein-ligand complexes. By understanding how the compound binds to its target, researchers can design more effective drugs and gain insights into the mechanisms of action of existing drugs .
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use or application. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
特性
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-15-7-3-12(4-8-15)16(18)17-13-5-6-14(17)10-19-9-13/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFSECOSHFLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

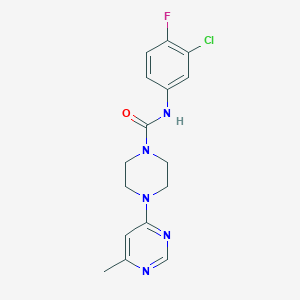
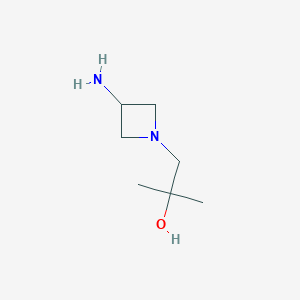
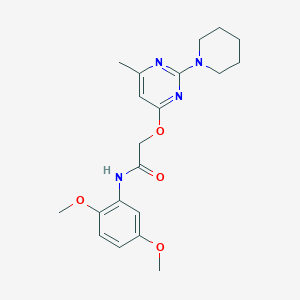
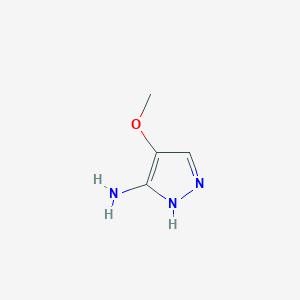
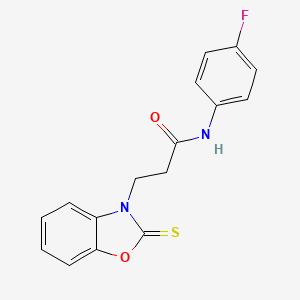
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)

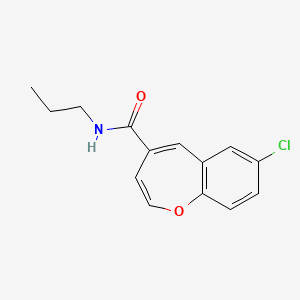
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)
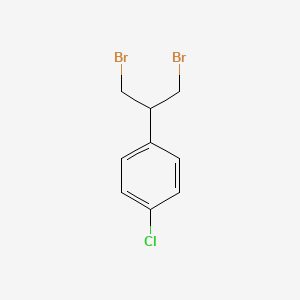
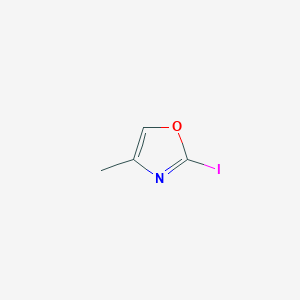
![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)
